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Compound of Interest

Compound Name: Kidamycin

Cat. No.: B1673636 Get Quote

An In-depth Examination of the Molecular Characteristics, Bioactivity, and Biosynthesis of a

Potent Antitumor Antibiotic

This technical guide provides a comprehensive overview of Kidamycin, an anthracycline

antibiotic with significant anticancer properties. Tailored for researchers, scientists, and

professionals in drug development, this document delves into the core molecular features of

Kidamycin, its mechanism of action, and the intricate pathways of its biosynthesis.

Core Molecular and Physicochemical Properties
Kidamycin, a secondary metabolite produced by Streomyces species, possesses a complex

chemical structure that is fundamental to its biological activity. The key molecular and physical

characteristics are summarized below.

Property Value Source

Molecular Formula C₃₉H₄₈N₂O₉ [1][2][3]

Molecular Weight 688.818 g·mol⁻¹ [1][2]

CAS Number 11072-82-5

Appearance

Not explicitly stated, but

related compounds are

crystalline solids.

Solubility
Not explicitly detailed in the

provided search results.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1673636?utm_src=pdf-interest
https://www.benchchem.com/product/b1673636?utm_src=pdf-body
https://www.benchchem.com/product/b1673636?utm_src=pdf-body
https://www.benchchem.com/product/b1673636?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415112/
https://www.mdpi.com/2072-6694/16/5/984
https://pubmed.ncbi.nlm.nih.gov/10632573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415112/
https://www.mdpi.com/2072-6694/16/5/984
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anticancer Activity and Mechanism of Action
Kidamycin has demonstrated significant cytotoxic effects against various cancer cell lines. Its

primary mechanism of action is believed to involve the intercalation into DNA, leading to DNA

damage, cell cycle arrest, and ultimately, apoptosis.

In Vitro Cytotoxicity
Quantitative analysis of Kidamycin's and its analogue photokidamycin's efficacy against

human breast cancer cell lines has yielded the following half-maximal inhibitory concentration

(IC₅₀) values:

Compound Cell Line IC₅₀ (µM)

Kidamycin MCF7 3.51

Kidamycin MDA-MB-231 0.66

Photokidamycin MCF7 3.51

Photokidamycin MDA-MB-231 0.66

Data sourced from a study on the cytotoxicity of Kidamycin and its derivatives.

Proposed Signaling Pathway for Kidamycin-Induced Cell
Death
Based on the known DNA-intercalating properties of Kidamycin and the general mechanisms

of similar antitumor antibiotics, a putative signaling pathway for its cytotoxic effects can be

proposed. This pathway involves the induction of the DNA Damage Response (DDR), leading

to cell cycle arrest and apoptosis.
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Caption: Proposed signaling pathway of Kidamycin-induced cytotoxicity.
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Experimental Protocols
This section outlines the key experimental methodologies for the isolation, purification, and

characterization of Kidamycin, as well as a general protocol for assessing its in vitro

cytotoxicity.

Isolation and Purification of Kidamycin
The following protocol is based on the methods described for the isolation of Kidamycin and

its derivatives from Streptomyces sp. W2061.

1. Fermentation:

Inoculate a seed culture of Streptomyces sp. W2061 in a suitable medium (e.g., M2 medium)

and incubate for 2 days at 28°C.

Transfer the seed culture to a larger production medium (e.g., M2X medium) and incubate

for an additional 4-7 days at 28°C.

2. Extraction:

Extract the culture broth with an equal volume of ethyl acetate.

Dry the ethyl acetate extract and resuspend the crude extract in methanol for further

analysis.

3. Chromatographic Purification:

Vacuum Column Chromatography: Fractionate the crude extract using a reversed-phase

C18 column with a stepwise gradient of methanol in water.

Medium-Pressure Liquid Chromatography (MPLC): Further fractionate the active fractions

from the previous step on a reversed-phase C18 column with a stepwise gradient of

methanol in water.

High-Performance Liquid Chromatography (HPLC): Purify the compound to homogeneity

using a semi-preparative C18 column with a suitable gradient of an organic solvent (e.g.,

acetonitrile) in water, often with a modifier like trifluoroacetic acid (TFA).
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Structural Characterization
The structure of the purified Kidamycin can be confirmed using the following analytical

techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and

purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical

structure, including ¹H and ¹³C NMR, as well as 2D NMR experiments like COSY, HSQC, and

HMBC.

In Vitro Cytotoxicity Assay (MTS Assay)
This is a general protocol for determining the IC₅₀ value of Kidamycin against cancer cell lines.

1. Cell Seeding:

Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

Treat the cells with a serial dilution of Kidamycin (and a vehicle control) for a specified

period (e.g., 48 or 72 hours).

3. MTS Reagent Addition:

Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the

MTS tetrazolium salt into a colored formazan product.

4. Absorbance Measurement:

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

5. Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-

response curve to determine the IC₅₀ value.
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Biosynthesis of Kidamycin
The biosynthesis of Kidamycin involves a complex pathway, including the formation of an

angucycline core and subsequent glycosylation steps. The biosynthetic gene cluster (BGC) for

Kidamycin has been identified in Streptomyces sp. W2061.

Proposed Glycosylation Pathway
The di-C-glycosylation of the Kidamycin aglycone is a sequential process catalyzed by two

distinct glycosyltransferases, Kid7 and Kid21.
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Caption: Sequential glycosylation in Kidamycin biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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